molecular formula C18H23NO B588912 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol CAS No. 1330183-29-3

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Cat. No. B588912
CAS RN: 1330183-29-3
M. Wt: 269.388
InChI Key: WVCKSRCCDDRZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is an intermediate in the preparation of Trimebutine metabolites . It has a molecular weight of 269.38 and a molecular formula of C18H23NO .


Molecular Structure Analysis

The molecular structure of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is represented by the formula C18H23NO . The compound’s structure includes a benzyl group, a methyl group, an amino group, and a phenylbutanol group .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

Research by Raajaraman, Sheela, and Muthu (2019) focused on derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid (2APBA), and their analysis through density functional theory (DFT) calculations and spectroscopic studies. The study highlighted the nonlinear optical (NLO) properties and molecular docking potential of these compounds, suggesting their applicability in material science and drug discovery. The molecular electrostatic potential (MEP) analysis indicated the bio-active areas of the molecules, which could be relevant for identifying drug interaction sites (Raajaraman, Sheela, & Muthu, 2019).

Antimycobacterial Activities

A study by Moreth et al. (2014) synthesized hydroxyethylsulfonamides and amino-phenylbutane derivatives, demonstrating their activity against Mycobacterium tuberculosis. This research indicates the potential use of similar compounds in developing antimycobacterial agents. The study emphasized the importance of a free amino group and the sulfonamide moiety for biological activity, which could be a consideration for the compound (Moreth et al., 2014).

Chiral Separation Technologies

Shi, Liu, and Bian (2016) investigated the enantioseparation of 2-phenylcarboxylic acid esters, which are structurally related to the compound of interest. The research utilized chiral stationary phases in capillary gas chromatography, showcasing the importance of such compounds in analytical chemistry, particularly in the separation of enantiomers (Shi, Liu, & Bian, 2016).

properties

IUPAC Name

2-[benzyl(methyl)amino]-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKSRCCDDRZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.